4-Isoxazol-5-yl-4-methylpiperidine hydrochloride
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Overview
Description
4-Isoxazol-5-yl-4-methylpiperidine hydrochloride is a chemical compound with the molecular formula C9H15ClN2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of nitrile oxides to unsaturated compounds, forming the isoxazole ring . The piperidine ring can then be introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of microwave-assisted reactions and solvent mixtures such as DMF/i-PrOH under controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
4-Isoxazol-5-yl-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride for cycloaddition reactions and various oxidizing and reducing agents for modifying the functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield different isoxazole derivatives, while substitution reactions can introduce various functional groups to the piperidine ring .
Scientific Research Applications
4-Isoxazol-5-yl-4-methylpiperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound, known for its wide range of biological activities.
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Known for their antifungal activities.
4-[5-(3-Methylphenyl)-isoxazol-3-yl]chromene: Exhibits cytotoxicity against various cancer cell lines.
Uniqueness
4-Isoxazol-5-yl-4-methylpiperidine hydrochloride is unique due to its specific combination of the isoxazole and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(4-methylpiperidin-4-yl)-1,2-oxazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-9(3-6-10-7-4-9)8-2-5-11-12-8;/h2,5,10H,3-4,6-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUZKHRXJKLYBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC=NO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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